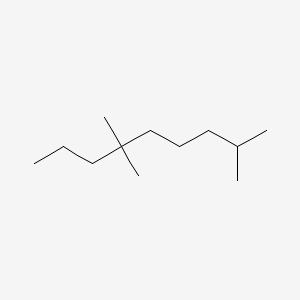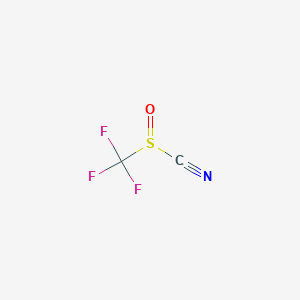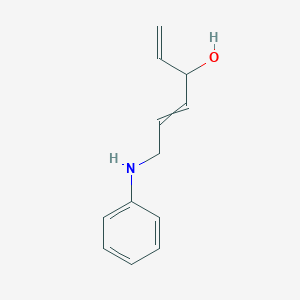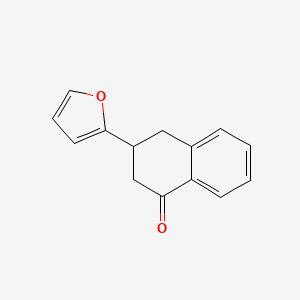
2,6,6-Trimethylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-Trimethylnonane is an organic compound with the molecular formula C₁₂H₂₆ and a molecular weight of 170.3348 g/mol . It is a branched alkane, which means it consists of a chain of carbon atoms with branches of additional carbon atoms. This compound is part of a larger family of hydrocarbons that are commonly found in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylnonane typically involves the alkylation of smaller hydrocarbons. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually require a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller ones and then rearranging them to form the desired branched structure. The use of zeolite catalysts is common in these processes to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethylnonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkanes, where chlorine (Cl₂) or bromine (Br₂) is used.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
2,6,6-Trimethylnonane has several scientific research applications:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.
Biology: It serves as a model compound for studying the metabolism of branched alkanes in microorganisms.
Medicine: Research is ongoing to explore its potential as a precursor for synthesizing pharmaceutical compounds.
Industry: It is used as a solvent and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethylnonane involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes a series of electron transfer steps that lead to the formation of oxidized products. In reduction reactions, it accepts electrons to form reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
2,6,6-Trimethylnonane can be compared with other similar compounds, such as:
2,4,6-Trimethylnonane: Another branched alkane with a similar structure but different branching positions.
2,2,3,4,5-Pentamethylheptane: A more heavily branched alkane with five methyl groups.
2,6,8-Trimethylnonanol: An alcohol derivative of this compound.
The uniqueness of this compound lies in its specific branching pattern, which influences its chemical reactivity and physical properties.
Properties
CAS No. |
62184-15-0 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,6,6-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-9-12(4,5)10-7-8-11(2)3/h11H,6-10H2,1-5H3 |
InChI Key |
MTPVPWZHWOHMQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan](/img/structure/B14553472.png)
![3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14553489.png)

![6-Nitro-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14553498.png)


![Methyl [4-(4-chloro-4-oxobutyl)phenyl]acetate](/img/structure/B14553506.png)


![2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine](/img/structure/B14553519.png)



![N-Phenyldibenzo[b,d]furan-3-carboxamide](/img/structure/B14553548.png)
